APY0201 -

APY0201

Catalog Number: EVT-259760
CAS Number:
Molecular Formula: C23H23N7O
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

APY0201 is a small molecule identified as a potent and selective inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). [, , , , , ] This enzyme plays a critical role in regulating intracellular vesicle trafficking and signaling pathways, particularly within the endolysosomal system. [, , , , , ] Due to its inhibitory effect on PIKfyve, APY0201 has emerged as a valuable tool in biological research, enabling scientists to investigate the roles of PIKfyve in various cellular processes and disease models. [, , , , , ]

Apilimod

    Compound Description: Apilimod is a small molecule inhibitor of PIKfyve, initially developed to suppress the production of interleukin (IL)-12 and IL-23. [] It has been investigated in clinical trials for inflammatory diseases and later found to inhibit PIKfyve. [] Like APY0201, it disrupts lysosomal function and autophagic flux in B cell malignancy. []

    Relevance: Apilimod is structurally related to APY0201 and shares its target, PIKfyve. [, ] Both compounds exhibit anti-multiple myeloma activity, with APY0201 demonstrating greater potency in certain cell lines. []

YM201636

    Compound Description: YM201636 is another small molecule inhibitor of PIKfyve. [, ] It disrupts lysosomal function and autophagic flux, similar to APY0201. []

    Relevance: YM201636 is structurally related to APY0201, sharing PIKfyve as their target. [, ] While both compounds demonstrate anti-multiple myeloma activity, APY0201 exhibits superior potency in a larger percentage of tested cell lines. []

Vacuolin-1

    Compound Description: Vacuolin-1 is a small molecule inhibitor that targets PIKfyve. [] It induces the formation of intracellular vacuoles and enlargement of endolysosomes. []

    Relevance: Vacuolin-1, like APY0201, inhibits PIKfyve and displays cytotoxic effects on clear cell renal cell carcinoma cells lacking the von Hippel-Lindau (VHL) tumor suppressor gene. [] This suggests a potential shared mechanism of action for both compounds.

STF-62247

    Compound Description: STF-62247 is a small molecule that exhibits selective toxicity towards cells lacking the von Hippel-Lindau (VHL) tumor suppressor gene. [] It disrupts autophagy by interfering with lysosome dynamics. [] Further investigation revealed that STF-62247's cytotoxicity stems from its inhibition of PIKfyve. []

    Relevance: Although the specific structural relation to APY0201 is not explicitly mentioned, STF-62247 is identified as a PIKfyve inhibitor. [] This shared target suggests a potential structural similarity and a common mechanism of action against cancer cells, particularly those with VHL mutations.

PIK-001

    Compound Description: PIK-001 is a novel triazolo-pyrimidine compound designed as a potent and selective PIKfyve inhibitor. [] It effectively inhibits IL-12/23 production, demonstrates broad activity against B cell malignancy cell lines, and disrupts lysosomal function and autophagic flux. []

    Relevance: While the precise structural relationship to APY0201 is not detailed, PIK-001 is identified as a potent PIKfyve inhibitor, suggesting a likely structural similarity. [] Both compounds demonstrate significant potential as therapeutic agents for multiple myeloma by disrupting autophagy in plasma cells. []

Source and Classification

APY0201 is classified under pyrazolo[1,5-a]pyrimidine inhibitors. It was identified through a structure-activity relationship study aimed at targeting specific kinases involved in phosphoinositide metabolism. The compound directly interacts with the ATP-binding site of PIKfyve kinase, effectively suppressing the synthesis of phosphatidylinositol 3,5-bisphosphate, a lipid crucial for cellular signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of APY0201 involves several key steps that focus on constructing its pyrazolo[1,5-a]pyrimidine core. The synthetic route typically begins with the formation of the pyrazole ring followed by strategic substitutions to enhance potency and selectivity against PIKfyve.

Key steps in the synthesis may include:

  1. Formation of the Pyrazole Ring: This is achieved through reactions involving hydrazines and appropriate carbonyl compounds.
  2. Pyrimidine Construction: The addition of pyrimidine moieties is performed using cyclization reactions that facilitate the formation of the fused ring system.
  3. Chemical Modifications: Further modifications are made to optimize interactions with the target kinase, which may involve introducing various functional groups that enhance binding affinity.

The detailed synthetic pathway often requires careful optimization of reaction conditions to achieve high yields and purity of APY0201 .

Molecular Structure Analysis

Structure and Data

APY0201 has a complex molecular structure characterized by its unique pyrazolo[1,5-a]pyrimidine framework. The molecular formula is typically represented as C₁₃H₁₁N₅O, with a molecular weight of approximately 245.26 g/mol.

Key structural features include:

  • Pyrazole Ring: Contributes to the compound's ability to interact with the ATP-binding site of PIKfyve.
  • Pyrimidine Moiety: Enhances selectivity towards specific kinases.
  • Functional Groups: Various substituents that modulate pharmacological properties.

The three-dimensional conformation of APY0201 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its binding orientation within the active site of PIKfyve .

Chemical Reactions Analysis

Reactions and Technical Details

APY0201 undergoes several key chemical reactions that are essential for its biological activity:

  1. Binding Reaction: The primary reaction involves APY0201 binding to the ATP-binding pocket of PIKfyve, which inhibits its enzymatic activity.
  2. Metabolic Stability: Understanding how APY0201 is metabolized in biological systems is crucial for predicting its pharmacokinetics and potential side effects.
  3. Interaction with Other Kinases: While designed for selectivity, APY0201 may also interact with other kinases, necessitating thorough profiling to assess off-target effects.

These reactions are typically studied using biochemical assays that measure enzyme activity in the presence of varying concentrations of APY0201 .

Mechanism of Action

Process and Data

The mechanism by which APY0201 exerts its effects primarily involves inhibition of PIKfyve activity. By binding to the ATP-binding site, APY0201 prevents the phosphorylation of substrates necessary for producing phosphatidylinositol 3,5-bisphosphate. This disruption leads to altered signaling pathways associated with cell survival, proliferation, and immune responses.

Data from various studies indicate that inhibition of PIKfyve by APY0201 results in:

  • Reduced production of pro-inflammatory cytokines such as interleukin-12 and interleukin-23.
  • Impaired endosomal trafficking processes due to decreased levels of phosphatidylinositol 3,5-bisphosphate.
  • Induction of non-apoptotic cell death in certain cancer cell lines .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

APY0201 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial; studies indicate it maintains activity over a range of pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for formulating APY0201 into therapeutic agents suitable for clinical use .

Applications

Scientific Uses

APY0201's primary applications lie within biomedical research and therapeutic development:

  • Autoimmune Disorders: Its ability to inhibit cytokine production makes it a candidate for treating conditions like rheumatoid arthritis or psoriasis.
  • Cancer Therapy: Given its effects on cell death pathways, APY0201 is being explored for use in various cancers, particularly those resistant to conventional therapies.
  • Research Tool: As a chemical probe, it aids in studying PIKfyve's role in cellular processes and signaling pathways.
Introduction to APY0201: Biochemical and Pharmacological Context

Structural Characterization of APY0201 as a Small-Molecule Inhibitor

APY0201 possesses the molecular formula C₂₃H₂₃N₇O and a molecular weight of 413.48 g/mol. Its chemical structure features a central pyrazolo[1,5-a]pyrimidine core substituted with a morpholine ring at the 7-position and a pyridinyl group at the 2-position. A key structural determinant is the (E)-configured hydrazone linker (N-[(E)-(3-methylphenyl)methylidene]amino) connecting the central core to a 3-methylbenzylidene moiety [4] [6] [7]. This specific configuration is critical for high-affinity target binding.

Biophysically, APY0201 exhibits high solubility in dimethyl sulfoxide (DMSO) (≥ 35 mg/mL) but is insoluble in aqueous buffers, necessitating DMSO-based stock solutions for experimental use [4] [7]. It functions as a potent, ATP-competitive inhibitor, directly binding to the kinase domain of PIKfyve. This binding interrupts the phosphorylation of PtdIns3P, thereby depleting cellular levels of PtdIns(3,5)P₂ and disrupting downstream signaling cascades dependent on this phosphoinositide [1] [3]. The compound demonstrates exceptional selectivity for PIKfyve over other kinases and cytokine targets, with a distinct profile compared to structurally related inhibitors like apilimod and YM201636 [1] [2].

Table 1: Structural and Physicochemical Properties of APY0201

PropertyValueSignificance
Chemical Name(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholineIUPAC nomenclature defining atomic connectivity and stereochemistry
CAS Number1232221-74-7Unique compound identifier
Molecular FormulaC₂₃H₂₃N₇OElemental composition: C, 66.81%; H, 5.61%; N, 23.71%; O, 3.87%
Molecular Weight413.48 g/molImpacts pharmacokinetics and biodistribution
Solubility≥ 35 mg/mL in DMSOCritical for preparing experimental stock solutions; insoluble in water/PBS
Key Structural MotifsPyrazolo[1,5-a]pyrimidine core, (E)-hydrazone linker, Morpholine, Pyridinyl, 3-methylbenzylideneEssential for PIKfyve binding and inhibition [1] [4]
InChiKeyRFZQYGBLRIKROZ-UHFFFAOYSA-NStandard molecular descriptor

Discovery and Development of APY0201 in Targeted Therapy

The discovery of APY0201 originated from a structure-activity relationship (SAR) campaign focused on identifying small molecules capable of inhibiting IL-12 and IL-23 production in activated macrophages and monocytes. Initial screening identified a lead compound, which was subsequently optimized to enhance potency, selectivity, and pharmacokinetic properties, culminating in APY0201 [1] [6]. Pharmacological characterization revealed its remarkable ability to suppress IL-12p70 and IL-12p40 production in thioglycollate-induced mouse peritoneal exudate cells (TG-PECs) with IC₅₀ values of 8.4 nM and 16 nM, respectively. Crucially, it exhibited significant selectivity (>10-fold) for inhibiting IL-12/23 over tumor necrosis factor-alpha (TNF-α) production, a key differentiator from broader immunosuppressants [1] [6] [7]. This selectivity profile was conserved across species, including human peripheral blood mononuclear cells (PBMCs), where it inhibited IL-12p40 with an IC₅₀ of 99 nM [1] [6].

In vivo validation in an adoptive transfer model of inflammatory bowel disease (IBD) using IL-10 knockout (KO) CD4+ T cells demonstrated the therapeutic potential of APY0201. Oral administration (30 mg/kg) significantly ameliorated colitis, reducing colon weight increases by 73.3% and preventing severe diarrhea, effects comparable to prednisolone (15 mg/kg BID) but without the associated body weight loss [1] [6]. This efficacy, coupled with the identification of its molecular target as PIKfyve via chemical proteomics using FLAG-tagged bait compounds and sensitive LC-MS/MS [1], redirected its application towards oncology. Unbiased high-throughput screening in hematological malignancies revealed potent cytotoxicity against multiple myeloma (MM) and non-Hodgkin lymphoma (NHL) cell lines and primary patient samples, establishing its repurposing as an anticancer agent [2] [5].

Table 2: Comparative Profile of APY0201 and Related PIKfyve Inhibitors

InhibitorPrimary Screening ContextPIKfyve Inhibition IC₅₀/EC₅₀Key Therapeutic Findings
APY0201IL-12/23 Production5.2 nM (Enzymatic IC₅₀)Nanomolar cytotoxicity in MM/NHL cell lines & primary samples; Autophagy blockade in GC; Reduces colitis in vivo [1] [2] [3]
ApilimodIL-12/23 Production>1000 nM (Cellular EC₅₀ avg.)Less potent than APY0201 in MM/NHL; Clinical trials in autoimmune diseases & NHL [2] [5] [6]
YM201636PIKfyve Inhibitor (Research)~1300 nM (Cellular EC₅₀ avg.)Research tool; Demonstrates PIKfyve inhibition phenotype but lower potency than APY0201 in cancer models [2] [5]

Role of PIKfyve Kinase Inhibition in APY0201 Mechanism

APY0201 exerts its primary pharmacological effects through potent, selective, and ATP-competitive inhibition of PIKfyve kinase. PIKfyve catalyzes the phosphorylation of PtdIns3P to PtdIns(3,5)P₂, a critical lipid messenger governing multiple facets of endolysosomal function, including lysosomal maturation, endolysosomal trafficking, autophagosome-lysosome fusion, and lysosomal acidification [1] [3] [5]. Inhibition of PIKfyve by APY0201 leads to a rapid depletion of PtdIns(3,5)P₂, triggering a cascade of cellular events:

  • Lysosomal Dysfunction and Autophagic Flux Blockade: Depletion of PtdIns(3,5)P₂ disrupts lysosomal homeostasis. APY0201 treatment causes massive cytoplasmic vacuolation (enlarged endolysosomes), impairs lysosomal acidification, and blocks the degradation capacity of autolysosomes. This results in the accumulation of undigested autophagosomes, evidenced by increased levels of lipidated LC3-II (LC3-phosphatidylethanolamine conjugate) and the autophagy substrate p62/SQSTM1 [3] [5]. In gastric cancer (GC) cells, this blockade of autophagic flux is a primary mechanism inhibiting proliferation [3].
  • Transcription Factor EB (TFEB) Activation: PIKfyve inhibition disrupts the mTORC1-dependent phosphorylation that sequesters TFEB in the cytoplasm. Dephosphorylated TFEB translocates to the nucleus, driving the coordinated lysosomal expression and regulation (CLEAR) network. This includes upregulating genes involved in lysosomal biogenesis (e.g., LAMP1, CTSD, CTSB), autophagy (e.g., BECN1, MAP1LC3B, SQSTM1), and lysosomal exocytosis [2] [5]. While initially a compensatory response, sustained TFEB activation under persistent lysosomal stress contributes to cell death. Notably, low baseline TFEB expression correlates with resistance to APY0201 in multiple myeloma, highlighting its role as a potential biomarker [5].
  • Cell Cycle Arrest: In gastric cancer models, APY0201 induces a pronounced G1/S phase arrest. Mechanistically, this involves the downregulation of key cell cycle promoters Cyclin D1, Cyclin E1, CDK2, CDK4, and CDK6, coupled with the upregulation of cyclin-dependent kinase inhibitors (CDKIs) p21 and p27 [3]. This arrest contributes significantly to the antiproliferative effects observed in vitro and in vivo.
  • Disruption of Cytokine Production: The initial identification of APY0201 as an IL-12/23 inhibitor stems from PIKfyve's role in endolysosomal signaling crucial for Toll-like receptor (TLR) and cytokine receptor trafficking and signaling. Inhibition disrupts pathways leading to NF-κB activation and specifically represses the transcription of IL12B (encoding IL-12p40, shared by IL-12 and IL-23) and IL23A, thereby reducing bioactive IL-12 and IL-23 cytokine production [1] [6].
  • Induction of Apoptosis: Prolonged PIKfyve inhibition by APY0201 ultimately leads to apoptotic cell death in sensitive cancer cells. This is evidenced by caspase-3 activation and cleavage of poly(ADP-ribose) polymerase (PARP) in treated multiple myeloma cells [5]. The accumulation of undigested cellular material due to lysosomal failure and autophagy blockade, coupled with energy depletion, contributes to triggering apoptosis.

Table 3: Cellular Consequences of PIKfyve Inhibition by APY0201 Across Disease Models

Cellular ProcessKey Effects of APY0201Functional OutcomeDisease Context Validated
Lysosomal FunctionVacuolation; Impaired acidification; Reduced protease (e.g., Cathepsin D) maturationLoss of degradative capacityMM [5], GC [3], Inflammation [1]
Autophagic FluxLC3-II accumulation; p62/SQSTM1 accumulation; Blocked autolysosome formation & degradationAutophagy blockade → Cell stress; Energy depletion; Inhibition of proliferationGC [3], MM [2] [5]
TFEB SignalingDephosphorylation & nuclear translocation; Upregulation of CLEAR network genesFailed compensatory lysosomal biogenesis; Contributes to cell death in sensitive cellsMM [5], NHL models
Cell Cycle ProgressionDownregulation: Cyclin D1, E1, CDK2, CDK4, CDK6; Upregulation: p21, p27G1/S phase arrestGC [3]
Cytokine ProductionSuppression of IL12B and IL23A transcription; Reduced IL-12p70, IL-12p40, IL-23Anti-inflammatory effectsColitis models [1] [6]
Cell DeathCaspase-3 activation; PARP cleavageApoptotic cell deathMM [5], NHL models

Properties

Product Name

APY0201

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine

Molecular Formula

C23H23N7O

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+

InChI Key

RFZQYGBLRIKROZ-PCLIKHOPSA-N

SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

APY0201; APY-0201; APY 0201.

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

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